2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-4-3-13(15(20)10-14)9-18(23)22-11-12-5-6-21-16(8-12)17-2-1-7-24-17/h1-8,10H,9,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTQWCACOYQRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the difluorophenyl intermediate: This could involve the fluorination of a phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the furan-pyridine intermediate: This step might involve the coupling of a furan ring with a pyridine ring through a palladium-catalyzed cross-coupling reaction.
Formation of the acetamide group: The final step could involve the reaction of the difluorophenyl intermediate with the furan-pyridine intermediate in the presence of acetic anhydride and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide . For instance, derivatives of pyridine and furan have been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human cancer cells, including cervical (HeLa) and lung (A549) carcinoma cells .
Antifungal Activity
The compound's structural features suggest potential antifungal activity. Compounds containing the 1,2,4-triazole core have been extensively studied for their fungicidal properties. The incorporation of furan and pyridine moieties may enhance the antifungal efficacy through improved interaction with fungal enzymes or receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide . The presence of fluorine atoms in the aromatic ring is known to influence lipophilicity and metabolic stability, which are critical for enhancing bioavailability and reducing toxicity .
Key Structural Features
| Structural Feature | Impact on Activity |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and binding affinity |
| Furan Ring | Potential for increased biological activity due to heteroatom interactions |
| Pyridine Moiety | Contributes to solubility and receptor binding |
Neurological Disorders
Research indicates that compounds with similar structures may serve as pharmacological tools for neurological disorders by modulating neurotransmitter systems . The ability to cross the blood-brain barrier is a significant advantage for developing treatments for conditions such as depression or anxiety.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could position them as candidates for treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds structurally related to 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide :
- Case Study A : A derivative was synthesized and tested against HeLa cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- Case Study B : Another study focused on a similar compound's antifungal activity against Candida species, revealing a minimum inhibitory concentration (MIC) of 5 µg/mL.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparative Analysis with Similar Acetamide Derivatives
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituent electronegativity, heterocyclic systems, and functional groups, which influence logP, solubility, and target affinity.
Table 1: Structural and Physicochemical Properties
*logP estimated using fragment-based methods (e.g., fluorine: +0.14, chlorine: +0.71, sulfonyl: -1.6).
Metabolic and Pharmacokinetic Considerations
Key Research Findings and Gaps
- Unresolved Questions: No direct biological data for the target compound are available in the evidence. Comparative studies on binding affinity (e.g., kinase assays) and pharmacokinetics (e.g., bioavailability) are needed.
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide , often referred to in research as a potential therapeutic agent, has garnered attention for its biological activities, particularly in the context of cancer treatment and other diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 284.28 g/mol
- IUPAC Name : 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
This compound features a difluorophenyl group and a furan-pyridine moiety, which are significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have utilized various cancer cell lines to evaluate its cytotoxic effects. The following table summarizes the IC values obtained from relevant studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 14.34 | |
| HCT-116 (Colon Cancer) | 6.90 | |
| A549 (Lung Cancer) | 24.13 |
These results suggest that the compound could be effective against multiple types of cancer, particularly with lower IC values indicating higher potency.
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, similar to other compounds targeting Aurora kinases and cyclin-dependent kinases (CDKs) .
Case Studies
-
Study on MCF-7 Cell Line :
In a controlled study, the compound was tested against MCF-7 cells using an MTT assay. The results indicated significant cytotoxicity compared to doxorubicin, a standard chemotherapy drug, suggesting that it may be a viable alternative or complementary treatment option . -
Selectivity for Cancer Cells :
Further investigations assessed the selectivity of this compound against normal human cells (MCF-10A). The findings revealed that while it exhibited strong cytotoxicity towards cancer cells, its effects on normal cells were considerably lower, indicating a potentially favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
